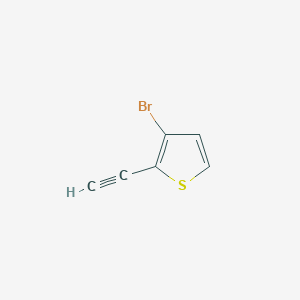

3-bromo-2-ethynylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-ethynylthiophene is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom at the third position and an ethynyl group at the second position. Thiophene derivatives, including this compound, are known for their unique electronic properties and are widely used in various fields such as materials science, pharmaceuticals, and organic electronics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Bromo-2-ethynylthiophene can be synthesized through various methods. One common method involves the bromination of 2-ethynylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 2-bromo-3-ethynylthiophene is synthesized from 2,3-dibromothiophene and ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-ethynylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in cross-coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts (e.g., CuI) are used in the presence of bases such as triethylamine (Et3N).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used

Major Products Formed

Substitution Products: Various substituted thiophene derivatives.

Coupling Products: New carbon-carbon bonded compounds.

Oxidation Products: Oxidized thiophene derivatives

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-2-ethynylthiophene serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable intermediate for synthesizing complex organic molecules. The presence of the bromine atom enables nucleophilic substitution reactions, where the bromine can be replaced with different functional groups, enhancing the compound's utility in creating diverse chemical entities.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Bromine can be substituted with nucleophiles to introduce new functional groups. |

| Coupling Reactions | Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds. |

| Oxidation/Reduction | The ethynyl group can undergo oxidation or reduction, allowing for further functionalization. |

Material Science

In material science, this compound is utilized in the development of organic semiconductors and conductive polymers. Its incorporation into polymer matrices enhances the electrical and optical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.

Case Study: OLEDs and Solar Cells

Research indicates that polymers containing this compound exhibit tunable bandgaps and improved charge transport characteristics, which are critical for efficient device performance. A study demonstrated that these polymers could achieve higher efficiency in light emission and energy conversion compared to their non-functionalized counterparts.

Medicinal Chemistry

The compound also shows promise in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds with potential therapeutic properties. The bromine substituent facilitates further modifications that can lead to biologically active derivatives.

Potential Therapeutic Applications:

- Antitumor Agents: Derivatives of this compound have been explored for their ability to inhibit tumor cell proliferation.

- Antimicrobial Agents: Research has indicated that certain derivatives exhibit significant antibacterial activity against a range of pathogens.

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits cell proliferation in various cancer cell lines. |

| Antimicrobial | Effective against bacteria such as Staphylococcus aureus and E. coli. |

Biological Studies

In biological studies, this compound is investigated for its interactions with biological targets, including enzymes and receptors. Its unique structure allows it to act as a probe in biochemical assays, providing insights into enzyme mechanisms and cellular processes.

Example Study: Enzyme Inhibition

A study evaluated the compound's ability to inhibit specific kinases involved in cancer progression, highlighting its potential role in developing targeted therapies.

Mecanismo De Acción

The mechanism of action of 3-bromo-2-ethynylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Its unique electronic properties allow it to participate in electron transfer reactions, making it useful in organic electronics .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-3-ethynylthiophene

- 3-Bromo-2-nitrothiophene

- 2,3-Dibromothiophene

Comparison

3-Bromo-2-ethynylthiophene is unique due to the presence of both a bromine atom and an ethynyl group on the thiophene ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. For example, 2-bromo-3-ethynylthiophene lacks the same substitution pattern, leading to different reactivity and applications .

Actividad Biológica

3-Bromo-2-ethynylthiophene (3-BET) is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of 3-BET, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a bromine atom and an ethynyl group attached to a thiophene ring. The molecular formula is C6H3BrS. This structure enhances its reactivity, making it a valuable precursor for the synthesis of various biologically active compounds and materials.

The biological activity of 3-BET is primarily attributed to its ability to interact with specific molecular targets. The bromine atom can form halogen bonds, while the ethynyl group facilitates π-π stacking interactions. These interactions can lead to inhibition of enzymes or modulation of receptor activities in biological systems.

Antitumor Activity

Research indicates that 3-BET and its derivatives may exhibit significant antitumor properties. For instance, studies have shown that compounds derived from thiophene structures, including those similar to 3-BET, can inhibit tumor cell proliferation effectively. The antiproliferative activity is often assessed using various cancer cell lines such as HeLa (human cervix carcinoma) and L1210 (murine leukemia) cells.

Table 1: Antiproliferative Activity of Thiophene Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-BET | Not Determined | Various |

| Compound A | 1.9 ± 0.02 | FM3A |

| Compound B | 0.74 ± 0.06 | HeLa |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential effectiveness of these compounds against cancer cells .

Case Studies and Research Findings

- Antiproliferative Studies : In a study evaluating the antiproliferative effects of several thiophene derivatives, it was found that the introduction of an ethynyl group significantly enhanced the activity against several cancer cell lines. The study highlighted that modifications in the thiophene structure could lead to varying levels of biological activity .

- Synthesis and Characterization : A recent study focused on synthesizing new thiophene derivatives, including those based on 3-BET, revealed their potential as antitumor agents. The research emphasized structure-activity relationships (SAR), indicating that specific substitutions on the thiophene ring could optimize biological activity .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

| Compound | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Potentially Active | Limited Evidence |

| 3-Bromo-4-methylthiophene | Moderate | Moderate |

| 3-Bromo-4-phenylthiophene | High | Low |

The comparison highlights that while 3-BET shows promise in antitumor applications, its antimicrobial properties require further exploration.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

- Mechanistic Studies : Investigating specific molecular interactions and pathways affected by 3-BET.

- Derivatives Exploration : Synthesizing and testing derivatives to enhance biological efficacy.

Propiedades

IUPAC Name |

3-bromo-2-ethynylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS/c1-2-6-5(7)3-4-8-6/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSILMGPFSXONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.